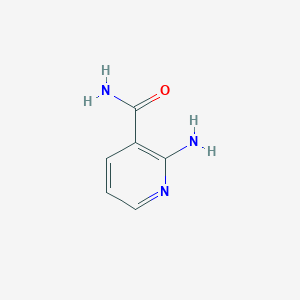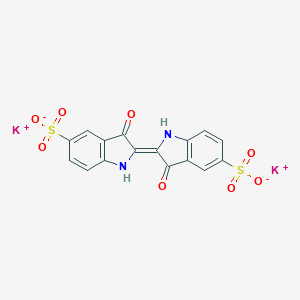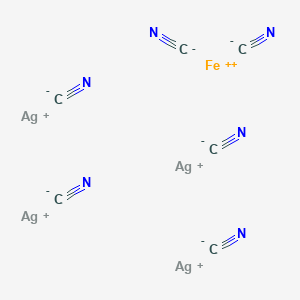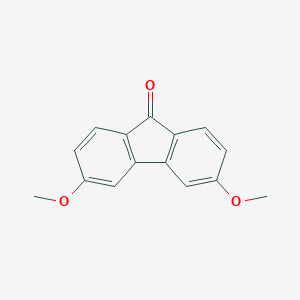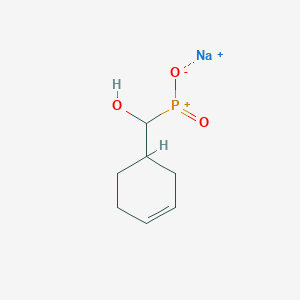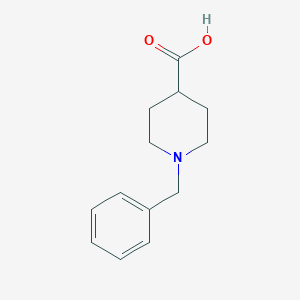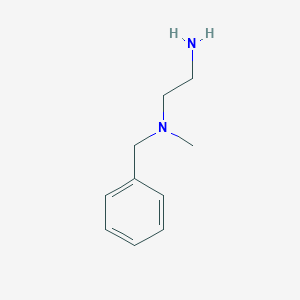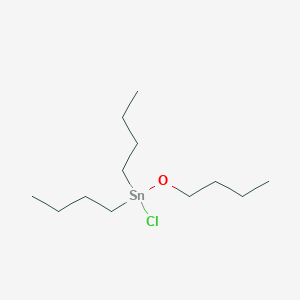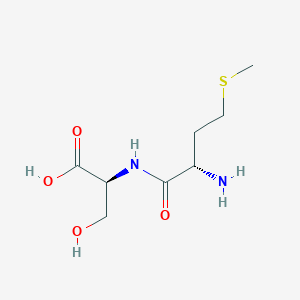
Met-Ser
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Met-Ser can be synthesized through peptide coupling reactions, where methionine and serine are linked via a peptide bond. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction typically occurs at room temperature and requires purification steps such as recrystallization or chromatography to obtain the pure dipeptide .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between methionine and serine. This method is advantageous due to its high specificity and efficiency, as well as the potential for large-scale production under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Met-Ser undergoes various chemical reactions, including:
Oxidation: Methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reduction of oxidized methionine residues can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as methionine sulfoxide and methionine sulfone, as well as various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Met-Ser has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and degradation, as well as its potential as a biomarker for certain diseases.
Medicine: Explored for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and as a precursor for the synthesis of more complex peptides and proteins
Mécanisme D'action
The mechanism by which Met-Ser exerts its effects involves interactions with various molecular targets and pathways. For example, the methionine residue can undergo oxidation-reduction reactions, influencing cellular redox balance and signaling pathways. Additionally, the serine residue can participate in hydrogen bonding and nucleophilic substitution reactions, affecting protein structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Met-Ser include other dipeptides such as:
Gly-Ser: (glycyl-serine)
Ala-Ser: (alanyl-serine)
Met-Ala: (methionyl-alanine)
Uniqueness
This compound is unique due to the presence of both methionine and serine residues, which confer distinct chemical reactivity and biological activity. The methionine residue provides sulfur-containing functional groups that can undergo oxidation-reduction reactions, while the serine residue offers hydroxyl groups for hydrogen bonding and nucleophilic substitution .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDDFMCSUNNZJR-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Met-Ser act as a recognition motif for proteolytic cleavage?
A1: Yes. Research shows that the presence of this compound within a protein sequence can act as a cleavage site for certain enzymes. For instance, Pseudomonas aeruginosa elastase inactivates human alpha 1-proteinase inhibitor by cleaving the peptide bond between Pro357 and Met358. [] This cleavage leads to local changes near the active site, impacting the inhibitor's function. []
Q2: Does this compound play a role in copper binding in certain proteins?
A2: Yes. Studies on Mets motifs, methionine-rich sequences found in copper transport proteins like Ctr1, Pco, and Cop, reveal that the this compound sequence can contribute to copper binding. Specifically, the peptide Mets7-PcoC with the sequence Met-Thr-Gly-Met-Lys-Gly-Met-Ser exhibits selective binding to Cu(I) via its three methionine residues. []
Q3: Is there evidence suggesting this compound's involvement in phosphorylation events?
A3: Yes. Research indicates that this compound can be part of phosphorylation sites in certain proteins. For example, in yeast pyruvate dehydrogenase, the sequence Tyr-Gly-Gly-His-Ser(P)-Met-Ser-Asp-Pro-Gly-Thr-Thr-Tyr-Arg is a phosphorylation site targeted by pyruvate dehydrogenase kinase. [, ] Similarly, the peptide Ser-Arg-Ser-Met-Ser(P)-Val-Ser-Arg from Mytilus paramyosin also demonstrates phosphorylation at the serine residue. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H18N2O5S. Its molecular weight is 266.32 g/mol.
Q5: How can researchers determine the amino acid sequence of a peptide containing this compound?
A5: Researchers utilize techniques like Edman degradation, mass spectrometry, and high-performance liquid chromatography (HPLC) to determine the amino acid sequence of peptides, including those containing this compound. [, ]
Q6: Are there potential applications for this compound containing peptides in drug development?
A7: Research suggests potential therapeutic applications for this compound containing peptides. For example, a series of small-molecule peptides derived from monocyte migration inhibitory factors, including those with the this compound sequence, have shown promise in preclinical studies for treating ischemic cerebrovascular disease. [] Another study highlighted the potential of Arg-Glu-Arg-Met-Ser-(3,5)-Dimethyladamantan-1-amine (RERMS-MEM), a compound incorporating an AβPP 5-mer peptide (RERMS) and memantine, as a potential NMDAR antagonist for Alzheimer's disease. []
Q7: What analytical techniques are employed to study the kinetics and interactions of this compound containing peptides?
A8: Researchers utilize techniques like surface plasmon resonance (SPR), fluorescence depolarization, and circular dichroism to study the binding kinetics and interactions of this compound containing peptides with their targets. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


